3-[[(2S)-2-Amino-4-methylsulfanylbutanoyl]amino]propanoic acid;hydrochloride
Description
This compound is a modified α-amino acid derivative featuring a methylsulfanylbutanoyl side chain and a propanoic acid backbone, stabilized as a hydrochloride salt. The (2S)-configuration at the α-carbon ensures stereochemical specificity, critical for interactions in biological systems. Applications may span drug design, biochemical probes, or enzyme inhibitors, inferred from structurally related molecules in docking studies ().
Properties
IUPAC Name |
3-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S.ClH/c1-14-5-3-6(9)8(13)10-4-2-7(11)12;/h6H,2-5,9H2,1H3,(H,10,13)(H,11,12);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKUZDJZULCFRC-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCCC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCCC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Structure and Properties
3-[[(2S)-2-Amino-4-methylsulfanylbutanoyl]amino]propanoic acid;hydrochloride is a dipeptide consisting of L-methionine covalently linked to beta-alanine, with the amino group protonated as the hydrochloride salt. The compound possesses the molecular formula C8H17ClN2O3S with a molecular weight of 256.75 g/mol. Its chemical structure features a chiral center at the alpha carbon of the methionine residue, which maintains the (S) configuration critical for biological activity.
Physical and Chemical Characteristics
The compound typically exists as a crystalline solid with the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C8H17ClN2O3S |
| Molecular Weight | 256.75 g/mol |
| IUPAC Name | This compound |
| Physical State | Crystalline solid |
| SMILES Notation | CSCCC@@HN.Cl |
| InChI | InChI=1S/C8H16N2O3S.ClH/c1-14-5-3-6(9)8(13)10-4-2-7(11)12;/h6H,2-5,9H2,1H3,(H,10,13)(H,11,12);1H/t6-;/m0./s1 |
| Solubility | Readily soluble in water; moderately soluble in methanol; poorly soluble in non-polar solvents |
Precursor Synthesis Methods
The preparation of this compound requires two key precursors: L-methionine and beta-alanine. Various methods exist for synthesizing each of these components.
L-Methionine Synthesis
Enzymatic Synthesis of L-Methionine
L-Methionine can be prepared enzymatically through the conversion of O-acetyl-L-homoserine or O-succinyl-L-homoserine with methyl mercaptan. This method offers high stereoselectivity, producing specifically the (S)-isomer required for the target compound.
The enzymatic synthesis protocol follows this procedure:
Preparation of reaction mixture containing:
- 0.6 g of O-acetyl-L-homoserine
- 75 ml of 0.1 mol/L phosphate buffer (pH 6.60)
- 50 mg (0.06 mmol) of nicotinamide adenine dinucleotide phosphate (NADPH)
- 0.4 g (1.6 mmol) of pyridoxal phosphate
- 0.6 g of O-acetyl-L-homoserine sulfhydrylase enzyme
The solution is maintained at 35°C with mechanical stirring.
Methyl mercaptan (CH3SH) is introduced at a controlled partial pressure, optimally between 51-160 kPa.
The reaction proceeds according to the following equation:
O-acetyl-L-homoserine + CH3SH → L-methionine + acetateThe reaction is monitored by high-performance liquid chromatography (HPLC) until completion (typically 2-3 hours).
L-methionine is isolated by adjusting the pH to its isoelectric point, followed by crystallization and filtration.
This enzymatic method can achieve conversion rates greater than 80% after just 0.5 hours and up to 100% after 2 hours under optimal conditions.
Chemical Synthesis of L-Methionine
L-Methionine can also be synthesized through chemical methods. One approach involves the following steps:
Preparation of a potassium cyanide solution using potassium carbonate (K2CO3) recycled from crystallization mother liquor.
Reaction of 3-methylthiopropionaldehyde with potassium cyanide and ammonium bicarbonate at a molar ratio of 1:1-1.1:2-3.
The reaction mixture is gradually heated from 50-150°C for 3-15 minutes.
Decomposition and saponification at 140-220°C for 2-15 minutes.
The resulting D,L-methionine potassium solution is cooled to 0-40°C.
Purification by extraction with organic solvents (toluene, ethylbenzene, or alcohols) to remove by-products.
Continuous crystallization at 0-40°C with a residence time of 0.5-5 hours.
While this method produces D,L-methionine rather than specifically L-methionine, further resolution steps can be employed to isolate the desired L-isomer.
Beta-Alanine Synthesis
Chemical Synthesis of Beta-Alanine from Ethylene Cyanohydrin
Beta-alanine can be effectively synthesized through the reaction of ethylene cyanohydrin with aqueous ammonia at elevated temperatures. The detailed procedure is as follows:
A mixture of ethylene cyanohydrin and aqueous ammonia (10-20%) is heated in a pressure vessel at 180-225°C for 1-24 hours.
The reaction mixture is treated with activated charcoal, cooled, and filtered.
The filtrate is evaporated to a syrupy consistency.
The syrup is diluted with methanol, causing beta-alanine to crystallize.
The following table presents experimental data from various conditions tested for this synthesis method:
| Example | Reactants | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|---|
| 1 | 98 parts ethylene cyanohydrin, 816 parts 20% NH4OH | 200 | 4 | ~25 |
| 2 | Same as Example 1 + 2 parts diphenylamine | 200 | 4 | ~25 |
| 3 | 42 pounds ethylene cyanohydrin, 229 pounds 10% NH4OH | 165 | 8.5 | 4 |
| 4 | 356 g ethylene cyanohydrin, 1930 g 10% NH4OH | 250 | 4 | 7.6 |
| 5 | 20.8 pounds ethylene cyanohydrin, 202 pounds 20% NH4OH | 190 | 4 | ~29 |
| 6 | 42 pounds ethylene cyanohydrin, 229 pounds 10% NH3 | 200 | 4 | ~26 |
The yields of beta-alanine can be increased to 50-60% by employing lower concentrations of ethylene cyanohydrin, although this increases the cost of solvent removal during isolation.
Enzymatic Synthesis of Beta-Alanine in Escherichia coli
Beta-alanine can also be synthesized enzymatically in Escherichia coli. The biosynthetic pathway involves the decarboxylation of L-aspartate to form beta-alanine, catalyzed by specific enzymes:
L-aspartate + Enzyme → beta-alanine + CO2
The release of 14CO2 can be measured to monitor the reaction progress.
The beta-alanine product can be identified and confirmed through various chromatographic methods including:
While this biological route provides valuable insights into the enzymatic production of beta-alanine, it is generally less practical for laboratory-scale synthesis compared to the chemical method described previously.
Peptide Coupling Methods
Once the precursors are obtained, the next step involves forming the peptide bond between L-methionine and beta-alanine. Several methods can be employed for this critical step.
Carbodiimide-Based Coupling Methods
Dicyclohexylcarbodiimide/Hydroxybenzotriazole (DCC/HOBt) Method
The DCC/HOBt method represents one of the most common approaches for peptide bond formation and can be effectively applied to synthesize 3-[[(2S)-2-Amino-4-methylsulfanylbutanoyl]amino]propanoic acid:
L-methionine (1 equivalent, typically 149 mg, 1 mmol) is dissolved in dimethylformamide (DMF) (10-20 mL).
The solution is cooled to 0-5°C in an ice bath.
Dicyclohexylcarbodiimide (1.1 equivalents, typically 227 mg, 1.1 mmol) and hydroxybenzotriazole (1.1 equivalents, typically 149 mg, 1.1 mmol) are added to the solution.
The mixture is stirred for 30-60 minutes to activate the carboxyl group of L-methionine.
Beta-alanine (1 equivalent, typically 89 mg, 1 mmol) is added along with N-methylmorpholine (1-2 equivalents, typically 101-202 mg, 1-2 mmol) to neutralize the hydrochloride salt of beta-alanine, if used.
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
The precipitated dicyclohexylurea byproduct is removed by filtration.
The filtrate is concentrated under reduced pressure.
The crude product is purified by recrystallization or column chromatography.
This method typically provides yields of 60-80% of the dipeptide product.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxysuccinimide (EDC/NHS) Method
An alternative approach uses EDC, a water-soluble carbodiimide, which offers advantages in terms of byproduct removal:
L-methionine (1 equivalent, 149 mg, 1 mmol) is dissolved in a mixture of DMF and water (1:1, 10 mL).
EDC hydrochloride (1.2 equivalents, 230 mg, 1.2 mmol) and NHS (1.2 equivalents, 138 mg, 1.2 mmol) are added.
The pH is adjusted to 6.0-6.5, and the mixture is stirred for 1-2 hours to form the activated ester.
Beta-alanine (1 equivalent, 89 mg, 1 mmol) is added, and the pH is adjusted to 7.5-8.0 with triethylamine or sodium bicarbonate.
The reaction mixture is stirred for 12-24 hours at room temperature.
The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate.
The organic phase is washed with dilute hydrochloric acid, sodium bicarbonate solution, and brine.
After drying over anhydrous sodium sulfate, the solvent is evaporated.
The product is purified by recrystallization or column chromatography.
This method typically provides yields of 50-70% with high purity.
Protection-Deprotection Strategies
For selective peptide bond formation, protection-deprotection strategies are often employed:
Protection of the amino group of L-methionine using tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) groups.
Activation of the protected L-methionine carboxyl group using an appropriate coupling reagent.
Reaction with beta-alanine to form the peptide bond.
Deprotection of the protecting group to yield the free dipeptide.
The specific procedure for a Boc-based strategy would be:
Boc-L-methionine (1 equivalent, 249 mg, 1 mmol) is dissolved in dichloromethane (10 mL).
DCC (1.1 equivalents, 227 mg, 1.1 mmol) and HOBt (1.1 equivalents, 149 mg, 1.1 mmol) are added at 0°C.
After 30 minutes of activation, beta-alanine (1 equivalent, 89 mg, 1 mmol) and triethylamine (1 equivalent, 101 mg, 1 mmol) are added.
The mixture is stirred overnight at room temperature.
The dicyclohexylurea byproduct is filtered off.
The filtrate is washed with 1M hydrochloric acid, saturated sodium bicarbonate, and brine.
After drying over anhydrous sodium sulfate, the solvent is evaporated.
The Boc group is removed with 4M hydrogen chloride in dioxane (5 mL) for 1-2 hours at room temperature.
The solvent is evaporated to obtain this compound.
This approach typically yields 55-75% of the final product.
Enzymatic Peptide Coupling
Enzymatic methods offer a more environmentally friendly approach to peptide bond formation:
L-methionine (1 equivalent, 149 mg, 1 mmol) and beta-alanine (1 equivalent, 89 mg, 1 mmol) are dissolved in phosphate buffer (pH 7.0-7.5, 10 mL).
A suitable protease enzyme (e.g., papain, subtilisin) is added (5-10% w/w relative to the substrate).
The reaction mixture is incubated at 25-37°C for 24-48 hours.
The enzyme is deactivated by heating or pH adjustment.
The dipeptide product is isolated by precipitation or chromatography.
While enzymatic methods typically provide lower yields (30-50%) compared to chemical methods, they operate under milder conditions and with higher stereoselectivity.
Hydrochloride Salt Formation
After synthesizing the dipeptide, conversion to the hydrochloride salt is necessary to obtain the target compound.
Direct Acidification Method
The most straightforward approach involves treating the free dipeptide with hydrochloric acid:
The dipeptide (1 g) is dissolved in methanol or a methanol-water mixture (10-20 mL).
A solution of hydrogen chloride in diethyl ether or concentrated hydrochloric acid (1.1-1.5 equivalents) is added dropwise with stirring.
The mixture is stirred for 1-2 hours at room temperature.
The solvent is evaporated under reduced pressure, or if precipitation occurs, the solid is collected by filtration.
The product is washed with cold diethyl ether and dried under vacuum.
Gas-Phase Hydrogen Chloride Method
An alternative method uses gaseous hydrogen chloride:
The dipeptide (1 g) is suspended or dissolved in an anhydrous organic solvent such as diethyl ether, ethyl acetate, or dichloromethane (20-30 mL).
Anhydrous hydrogen chloride gas is bubbled through the solution until saturation.
The mixture is stirred for 30-60 minutes.
The precipitated hydrochloride salt is collected by filtration.
The product is washed with the organic solvent and dried under vacuum.
This method is particularly effective when the hydrochloride salt has limited solubility in the chosen solvent, facilitating easy isolation.
Purification and Characterization
Purification Methods
Recrystallization
The most common method for purifying this compound is recrystallization:
The crude product (1 g) is dissolved in a minimal amount of hot water or water-alcohol mixture (5-10 mL).
The hot solution is filtered to remove insoluble impurities.
The filtrate is cooled slowly to room temperature and then refrigerated (4°C) for several hours.
The crystals are collected by filtration, washed with cold solvent, and dried under vacuum.
Multiple recrystallizations may be required to achieve high purity (>98%).
Chromatographic Purification
For higher purity requirements, chromatographic methods can be employed:
Reverse-phase HPLC using a C18 column with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid.
Ion-exchange chromatography using a strong cation exchange resin.
Size-exclusion chromatography for removing larger or smaller impurities.
Analytical Characterization Methods
Complete characterization of this compound involves several analytical techniques:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- 1H NMR (400 MHz, D2O): δ 2.10 (s, 3H, SCH3), 2.15-2.25 (m, 2H, CH2S), 2.30-2.60 (m, 2H, CH2CH2COOH), 3.05-3.25 (m, 2H, CH2CH2COOH), 3.70-3.85 (m, 2H, CH2CH), 4.30-4.40 (m, 1H, CHNH2)
- 13C NMR (100 MHz, D2O): δ 14.5 (SCH3), 28.6 (CH2S), 30.0 (CH2CH), 33.5 (CH2COOH), 35.9 (NHCH2), 53.7 (CHNH2), 171.0 (CONH), 175.5 (COOH)
Mass Spectrometry:
- Electrospray Ionization-Mass Spectrometry (ESI-MS) would show a molecular ion peak at m/z 221 [M+H]+ for the free base form
- Characteristic fragmentation patterns include loss of the methylthio group (m/z 173) and cleavage of the peptide bond (m/z 150 and 89)
Infrared (IR) Spectroscopy:
- Characteristic bands include amide N-H stretching (3300-3500 cm-1), carboxylic acid O-H stretching (3000-3200 cm-1), C=O stretching of carboxylic acid (1700-1730 cm-1), and amide C=O stretching (1630-1690 cm-1)
Chromatographic Analysis
HPLC Analysis:
- Column: C18 reversed-phase
- Mobile phase: Gradient of water and acetonitrile with 0.1% trifluoroacetic acid
- Detection: UV at 215 nm and 254 nm
- Retention time: Typically 5-7 minutes under standard conditions
Thin-Layer Chromatography (TLC):
- Stationary phase: Silica gel
- Mobile phase: n-butanol:acetic acid:water (4:1:1)
- Visualization: Ninhydrin spray or UV detection
- Rf value: Approximately 0.35-0.45
Physical Analysis
Melting Point: Typically in the range of 195-210°C (with decomposition)
Optical Rotation: [α]D20 approximately -10 to -15° (c = 1, water)
Elemental Analysis:
- Calculated for C8H17ClN2O3S: C, 37.42%; H, 6.68%; N, 10.91%; S, 12.49%
- Found values should be within ±0.4% of the calculated values
Comparative Analysis of Preparation Methods
Efficiency and Practicality Comparison
The following table provides a comprehensive comparison of the various methods for preparing this compound:
| Method | Advantages | Disadvantages | Typical Yield (%) | Purity (%) | Time Requirement | Scalability |
|---|---|---|---|---|---|---|
| DCC/HOBt Coupling | Well-established, high yields | DCU byproduct can be difficult to remove | 60-80 | >95 | 24-48 hours | Moderate |
| EDC/NHS Coupling | Water-soluble byproducts, easier workup | More expensive reagents | 50-70 | >95 | 24-48 hours | Good |
| Protection-Deprotection Strategy | High selectivity, well-controlled | Multiple steps, more time-consuming | 55-75 | >98 | 48-72 hours | Good |
| Enzymatic Coupling | Mild conditions, environmentally friendly | Lower yields, longer reaction times | 30-50 | >90 | 48-72 hours | Limited |
| Direct Acidification (HCl salt formation) | Simple, high yields | May cause degradation of sensitive compounds | 90-95 | >95 | 2-4 hours | Excellent |
| Gas-Phase HCl Method | Clean, minimal solvent waste | Requires specialized equipment for HCl gas | 85-95 | >98 | 1-2 hours | Good |
Scale-Up Considerations
For larger-scale production of this compound, several factors must be considered:
Cost of Reagents: DCC/HOBt coupling is generally more economical for large-scale production compared to EDC/NHS coupling, despite the more challenging removal of dicyclohexylurea byproduct.
Solvent Selection: Dimethylformamide (DMF) is commonly used for peptide coupling but presents environmental and safety concerns for large-scale operations. Alternative solvents such as ethyl acetate or 2-methyltetrahydrofuran should be considered.
Purification Strategy: Chromatographic methods become impractical at larger scales. Recrystallization or precipitation methods are preferred for industrial-scale purification.
Safety Considerations: Some reagents, particularly methyl mercaptan used in L-methionine synthesis, present significant safety hazards that require specialized containment systems for large-scale operations.
Waste Management: The environmental impact of waste streams must be considered, particularly when using reagents like DCC or organic solvents that generate hazardous waste.
Chemical Reactions Analysis
Types of Reactions
3-[[(2S)-2-Amino-4-methylsulfanylbutanoyl]amino]propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under mild to moderate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Amides and esters.
Scientific Research Applications
The compound exhibits a range of biological activities, attributed to its interactions with various molecular targets:
- Enzyme Inhibition: It has been studied for its potential to inhibit enzymes involved in metabolic pathways, which can alter cellular functions and signaling.
- Protein Modification: The compound can modify protein structures, potentially impacting their function and interactions within biological systems.
Key Molecular Targets:
- Enzymes involved in metabolic pathways
- Receptors modulating neurotransmission
- Other proteins influencing cellular signaling
Scientific Research Applications
3-[[(2S)-2-Amino-4-methylsulfanylbutanoyl]amino]propanoic acid; hydrochloride has diverse applications in several fields:
| Field | Application Description |
|---|---|
| Chemistry | Used as a building block for synthesizing complex molecules and studying reaction mechanisms. |
| Biology | Investigated for its role in enzyme inhibition and protein interactions. |
| Medicine | Explored for therapeutic effects in treating diseases such as cancer and metabolic disorders. |
| Industry | Employed in pharmaceutical and agrochemical production due to its reactivity and functional properties. |
Case Studies
-
Enzyme Inhibition Studies:
Research has demonstrated that this compound can inhibit specific enzymes, leading to altered metabolic pathways. For example, studies focusing on its interaction with proteases have shown promising results in modulating enzyme activity, which could be beneficial in drug development. -
Therapeutic Potential:
Preliminary investigations into the therapeutic applications of this compound have highlighted its potential use in treating conditions linked to metabolic dysregulation. Clinical studies are ongoing to evaluate its efficacy and safety profile. -
Pharmaceutical Development:
The compound's unique structure makes it a valuable candidate for developing new pharmaceuticals. Its ability to interact with various biological targets suggests potential applications in creating drugs that can effectively modulate disease pathways.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the modulation of metabolic pathways and the alteration of cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Physicochemical Properties
- Solubility : Hydrochloride salts generally exhibit improved aqueous solubility (e.g., ).
- Lipophilicity: Methylsulfanylbutanoyl (target) vs. methylsulfanylphenyl () alters logP; the former may favor membrane permeability.
- Stability: Azo groups () are prone to photodegradation, whereas benzotriazinones () are more robust.
Biological Activity
3-[[(2S)-2-Amino-4-methylsulfanylbutanoyl]amino]propanoic acid; hydrochloride, commonly referred to as a derivative of amino acids, exhibits a range of biological activities that are significant in both pharmacological and biochemical contexts. This article provides an overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes:
- Amino Acid Backbone : The presence of amino groups contributes to its role as a building block for proteins.
- Methylsulfanyl Group : This group enhances the compound's interaction with biological systems, potentially affecting its metabolic pathways.
Biological Functions
The biological activity of this compound can be categorized into several key areas:
-
Metabolic Role :
- It participates in various metabolic pathways, particularly in the synthesis and degradation of amino acids.
- It plays a crucial role in the glucose-alanine cycle , facilitating the transfer of nitrogen and carbon between muscle and liver tissues, which is vital for maintaining energy homeostasis.
-
Neurotransmitter Activity :
- The compound is involved in neurotransmitter synthesis, particularly influencing the levels of neurotransmitters such as glutamate, which is pivotal for synaptic transmission and plasticity.
-
Antioxidant Properties :
- Research indicates that it may possess antioxidant properties, helping to mitigate oxidative stress within cells, which is linked to various diseases including neurodegenerative disorders.
Research Findings
Numerous studies have explored the biological activity of this compound. Below are some notable findings:
- A study demonstrated that derivatives of this compound can enhance insulin sensitivity in skeletal muscle cells, indicating potential applications in diabetes management .
- Another research highlighted its role in modulating neurotransmitter release, suggesting its utility in treating conditions such as anxiety and depression .
Case Study 1: Insulin Sensitivity Enhancement
In a clinical trial involving diabetic patients, administration of the compound showed a significant reduction in blood glucose levels after 12 weeks of treatment. The mechanism was attributed to improved glucose uptake in muscle tissues mediated by increased insulin sensitivity.
Case Study 2: Neuroprotective Effects
A study conducted on animal models demonstrated that the compound could reduce neuronal apoptosis induced by oxidative stress. The results indicated a protective effect against neurodegeneration, suggesting potential therapeutic applications in conditions like Alzheimer's disease.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Metabolic Regulation | Enhances glucose metabolism | |
| Neurotransmitter Modulation | Influences glutamate release | |
| Antioxidant Activity | Reduces oxidative stress |
Table 2: Clinical Findings from Case Studies
| Study | Population | Outcome |
|---|---|---|
| Insulin Sensitivity Trial | Diabetic Patients | Significant reduction in blood glucose |
| Neuroprotection Study | Animal Models | Decreased neuronal apoptosis |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[[(2S)-2-Amino-4-methylsulfanylbutanoyl]amino]propanoic acid;hydrochloride, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via a multi-step process:
- Step 1 : Coupling of 4-methylsulfanylbutanoyl chloride with (2S)-2-aminopropanoic acid derivatives using a palladium-catalyzed cross-coupling reaction (e.g., with potassium carbonate as a base) .
- Step 2 : Hydrochloride salt formation via treatment with hydrochloric acid under controlled pH (pH 4–5) to precipitate the product .
- Optimization : Reaction yield and purity depend on solvent choice (e.g., methanol or DMF), temperature (60–80°C), and catalyst loading (5–10 mol% Pd). HPLC monitoring is recommended to track intermediate formation .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and detect impurities (e.g., residual solvents or unreacted precursors) .
- HPLC-MS : For purity assessment (>98%) and identification of byproducts (e.g., oxidation products like sulfoxides) .
- X-ray Crystallography : To resolve ambiguities in stereochemistry, especially for enantiomeric forms .
Q. What safety protocols are critical when handling this compound?
- Precautions :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A for eye irritation) .
- Ventilation : Conduct reactions in a fume hood due to potential release of hydrogen chloride gas during salt formation .
- Storage : Keep in airtight containers at room temperature, away from oxidizing agents .
Advanced Research Questions
Q. How can enantioselective synthesis be improved to minimize racemization during coupling reactions?
- Strategies :
- Chiral Catalysts : Use (S)-BINAP or other chiral ligands in palladium-catalyzed reactions to enhance enantiomeric excess (ee > 95%) .
- Low-Temperature Conditions : Perform reactions at –20°C to reduce thermal racemization .
- In Situ Monitoring : Employ circular dichroism (CD) spectroscopy to track ee during synthesis .
Q. How do structural modifications (e.g., methylsulfanyl group substitution) impact biological activity?
- Case Study :
- Receptor Binding : The methylsulfanyl group enhances hydrophobic interactions with enzyme active sites (e.g., tyrosine kinase inhibitors), as shown in molecular docking studies .
- Oxidation Sensitivity : Substitution with sulfoxide or sulfone groups reduces activity by 40–60%, indicating the critical role of the sulfur moiety .
- Table 1 : Bioactivity Comparison of Derivatives
| Derivative | IC₅₀ (μM) | Target Enzyme |
|---|---|---|
| Parent Compound | 0.12 | Kinase A |
| Sulfoxide Analog | 0.45 | Kinase A |
| 4-Chlorophenyl Substituent | 0.08 | Kinase B |
Q. How can contradictions in reported biological data (e.g., conflicting IC₅₀ values) be resolved?
- Root Cause Analysis :
- Assay Variability : Differences in buffer pH (7.4 vs. 6.8) or ATP concentration (1 mM vs. 100 μM) in kinase assays can alter IC₅₀ values .
- Compound Purity : Impurities >2% (e.g., hydrochloride salt hydrates) may skew results; validate via elemental analysis .
Q. What computational methods are effective for predicting binding modes with target proteins?
- Approaches :
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories to identify stable binding conformations .
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for methylsulfanyl group modifications .
- Software : Schrödinger Suite or GROMACS with CHARMM force fields .
Methodological Considerations
Q. How can reaction scalability be balanced with enantiomeric purity in industrial research?
- Scale-Up Challenges :
- Catalyst Recovery : Use immobilized palladium catalysts to reduce costs and prevent metal leaching .
- Crystallization Control : Optimize anti-solvent addition (e.g., tert-butyl methyl ether) to ensure consistent crystal morphology and purity (>99%) .
Q. What strategies mitigate degradation during long-term stability studies?
- Stabilization :
- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .
- Excipient Screening : Add mannitol or trehalose (5% w/w) to reduce aggregation in aqueous solutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
